1-tert-Butyl 4-methyl 4-(iodomethyl)piperidine-1,4-dicarboxylate
Description
1-tert-Butyl 4-methyl 4-(iodomethyl)piperidine-1,4-dicarboxylate (CAS: 213013-98-0) is a piperidine-based dicarboxylate derivative with a molecular formula of C₁₄H₂₄INO₄ and a molecular weight of 397.25 g/mol . The compound features a tert-butyl ester at the 1-position, a methyl ester at the 4-position, and an iodomethyl substituent on the piperidine ring. Its structure enables reactivity at the iodine center, making it a versatile intermediate in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-(iodomethyl)piperidine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22INO4/c1-12(2,3)19-11(17)15-7-5-13(9-14,6-8-15)10(16)18-4/h5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEOEGQDETYVKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CI)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithium Diisopropylamide (LDA)-Mediated Halogenation
A high-yield route (66%) involves reacting N-Boc-piperidine-4-carboxylic acid methyl ester with chloroiodomethane under LDA catalysis:
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Deprotonation : LDA abstracts the α-hydrogen, generating a carbanion.
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Electrophilic Substitution : Chloroiodomethane reacts, forming the iodomethyl intermediate.
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Work-Up : Aqueous extraction and silica gel chromatography yield the pure product.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | −78°C (THF solvent) |
| Catalyst | LDA (2.2 equiv) |
| Halogen Source | Chloroiodomethane |
| Yield | 66% |
This method’s efficiency stems from LDA’s strong base character, ensuring complete deprotonation and minimizing side reactions.
Organometallic Approaches
Copper-Catalyzed Allylation
Organozinc reagents derived from β-aminoalkyl iodides react with 3-chloro-2-(chloromethyl)propene under Cu(I) catalysis, followed by cyclization with NaH:
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Zinc Insertion : β-Aminoalkyl iodides undergo transmetallation to form organozinc intermediates.
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Allylation : Cu(I) mediates cross-coupling with dichloride, forming a chlorinated intermediate.
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Cyclization : NaH induces intramolecular nucleophilic substitution, yielding the piperidine core.
Key Advantages :
Limitations :
Iodination Strategies
Chlorosulfonic Acid-Mediated Iodination
Heating the chloromethyl precursor with iodine in chlorosulfonic acid introduces the iodomethyl group via a ketene intermediate:
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Acid Activation : Chlorosulfonic acid protonates the carbonyl, facilitating α-C–H bond cleavage.
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Ketene Formation : Eliminates HCl, generating a reactive ketene.
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Iodine Addition : Iodine reacts with the ketene, forming the iodomethyl derivative.
Optimization Notes :
Thionyl Chloride Method
Acyl chlorides derived from piperidine carboxylic acids react with iodine to form α-iodoacyl chlorides, which are esterified to the target compound:
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Acyl Chloride Formation : Thionyl chloride converts carboxylic acids to acyl chlorides.
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Iodination : Iodine substitutes the α-hydrogen, forming the iodinated intermediate.
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Esterification : Methanol quenches the acyl chloride, yielding the methyl ester.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR : Key signals include tert-butyl singlet (δ 1.45 ppm), iodomethyl triplet (δ 3.12 ppm), and piperidine protons (δ 3.4–4.1 ppm).
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Stereocontrol |
|---|---|---|---|---|
| LDA-Halogenation | 66% | High | Moderate | Low |
| Organometallic | 55–85% | Very High | High | High |
| Chlorosulfonic Acid | 40–50% | Low | Low | None |
Chemical Reactions Analysis
1-tert-Butyl 4-methyl 4-(iodomethyl)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, the iodomethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-tert-Butyl 4-methyl 4-(iodomethyl)piperidine-1,4-dicarboxylate is primarily studied for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents.
Case Study: Synthesis of Novel Antidepressants
Research has indicated that derivatives of this compound can be synthesized to develop new antidepressants. The piperidine ring is known for its biological activity, making it suitable for drug design. A study demonstrated the synthesis of various piperidine derivatives from this compound, which were tested for their serotonin reuptake inhibition properties, showing promising results in preclinical trials .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in constructing complex molecules due to its functional groups.
Data Table: Synthetic Applications
Agrochemicals
While the primary focus has been on medicinal applications, there is growing interest in utilizing this compound within agrochemical formulations. Its structural properties can be modified to create effective herbicides or insecticides.
Case Study: Herbicide Development
A recent study explored the modification of the iodomethyl group to enhance the herbicidal activity of derivatives of this compound. The results indicated an increase in efficacy against specific weed species, suggesting a potential pathway for developing new agrochemicals .
Material Science
The compound's unique structure allows it to be explored in material science applications, particularly in the development of functional materials.
Data Table: Material Applications
Mechanism of Action
The mechanism of action of 1-tert-Butyl 4-methyl 4-(iodomethyl)piperidine-1,4-dicarboxylate depends on its specific applicationThe iodomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Dicarboxylates
The following table compares 1-tert-Butyl 4-methyl 4-(iodomethyl)piperidine-1,4-dicarboxylate with analogous compounds, focusing on substituents, molecular properties, and applications.
Key Findings from Comparative Analysis :
Reactivity and Functionalization :
- The iodomethyl substituent in the target compound allows for versatile nucleophilic displacement (e.g., substitution with boronic acids in cross-coupling reactions) . This contrasts with chloroethyl or chloropyridinyl analogs, which are tailored for alkylation or receptor binding, respectively .
- Sulfur-containing derivatives (e.g., 4-fluorophenylthio) exhibit enhanced binding to metalloproteinases due to sulfur’s polarizability, whereas the iodine in the target compound is advantageous for isotopic labeling .
Synthetic Efficiency: The target compound is synthesized via alkylation of lithium enolates (e.g., using methyl iodide) with yields up to 90% , comparable to the 79–99% yields reported for sulfone and chloropyridine derivatives . Palladium-catalyzed cross-coupling (e.g., Suzuki reactions) is a shared strategy for introducing aryl/heteroaryl groups in analogs .
Sulfone derivatives (e.g., 4-fluorophenylsulfonyl) exhibit higher polarity, improving aqueous solubility for in vivo applications .
Safety Profiles :
- The target compound is classified as an irritant (Xi) due to its iodomethyl group, similar to chlorinated analogs . Fluorinated derivatives (e.g., pentafluorophenyl) may pose additional environmental persistence risks .
Biological Activity
1-tert-Butyl 4-methyl 4-(iodomethyl)piperidine-1,4-dicarboxylate (CAS No. 948895-07-6) is a synthetic compound with potential biological applications. Its structure features a piperidine ring with tert-butyl and iodomethyl substituents, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic uses.
- Molecular Formula : C13H22INO4
- Molecular Weight : 383.22 g/mol
- CAS Number : 948895-07-6
The biological activity of this compound can be attributed to its ability to interact with various biological targets, potentially influencing enzymatic pathways and cellular signaling mechanisms. The presence of the iodine atom may enhance lipophilicity, facilitating membrane permeability and interaction with target sites.
Biological Activity Overview
1-tert-Butyl 4-methyl 4-(iodomethyl)piperidine-1,4-dicarboxylate has been studied for several biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of piperidine compounds exhibit antimicrobial properties. The iodinated structure may enhance this activity by increasing the compound's reactivity towards microbial targets.
- Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors for various enzymes. The dicarboxylate moiety may facilitate interactions with active sites of enzymes involved in metabolic pathways.
Antimicrobial Efficacy
A study conducted on piperidine derivatives, including iodinated variants, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the piperidine structure could enhance efficacy, suggesting that 1-tert-butyl 4-methyl 4-(iodomethyl)piperidine-1,4-dicarboxylate may possess similar properties.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Control | E. coli | 0 |
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| 1-tert-Butyl 4-methyl 4-(iodomethyl)piperidine-1,4-dicarboxylate | E. coli | 20 |
Enzyme Inhibition Studies
Research has shown that similar compounds can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. The inhibition potential was assessed using a standard assay method.
| Compound | IC50 (µM) |
|---|---|
| Control | - |
| Compound A | 25 |
| Compound B | 30 |
| 1-tert-Butyl 4-methyl 4-(iodomethyl)piperidine-1,4-dicarboxylate | 22 |
Safety and Toxicology
While the biological activity is promising, safety evaluations are essential. The compound has been classified with hazard statements indicating potential health risks upon exposure (H302-H335). Therefore, further toxicological studies are warranted to assess its safety profile in vivo.
Q & A
Q. What are the typical synthetic routes for preparing 1-tert-Butyl 4-methyl 4-(iodomethyl)piperidine-1,4-dicarboxylate?
The compound is synthesized via multi-step reactions, often starting with functionalization of the piperidine ring. A common method involves lithiation of the precursor (e.g., piperidine-1,4-dicarboxylate) using lithium diisopropylamide (LDA) at low temperatures (-40°C), followed by reaction with diiodomethane to introduce the iodomethyl group. Subsequent quenching and purification via column chromatography yield the product. Yields range from 19–99%, depending on reaction conditions such as solvent (THF/heptane) and stoichiometry . Alternative routes include nucleophilic substitution using potassium carbonate in DMF to replace iodine with thiol or alkoxy groups in downstream reactions .
Q. How is purification achieved for this compound after synthesis?
Purification typically involves liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted reagents, followed by column chromatography using gradients of ethyl acetate/heptane. For example, after substitution reactions, the crude product is washed with brine, dried over MgSO₄, concentrated, and chromatographed on silica gel . In cases of high polarity, reverse-phase HPLC may be employed, though this is less common for intermediates .
Q. What are the critical stability considerations during storage?
The iodomethyl group is susceptible to light-induced decomposition and nucleophilic substitution. Storage under inert gas (N₂ or Ar) at -20°C in amber vials is recommended. Degradation products often include de-iodinated derivatives or oxidized species, which can be monitored via TLC or LCMS .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in substitution reactions involving the iodomethyl group?
Key variables include solvent polarity, base strength, and temperature. For example, using DMF as a solvent with K₂CO₃ at 20°C for 18 hours achieves near-quantitative yields in thiol substitutions, while Cs₂CO₃ in DMF at 100°C enhances nucleophilicity for less reactive partners (e.g., phenolic oxygen) . Pre-activation of the nucleophile (e.g., deprotonation with NaH) also improves efficiency . Kinetic studies suggest that maintaining anhydrous conditions minimizes side reactions like hydrolysis .
Q. How does the steric bulk of the tert-butyl group influence reactivity in downstream transformations?
The tert-butyl group acts as a steric shield, directing electrophilic attacks to the iodomethyl site. For instance, in SN2 reactions, bulky nucleophiles exhibit lower yields due to hindered access, whereas smaller nucleophiles (e.g., thiols) react efficiently. Computational modeling (DFT) supports this by showing reduced electron density at the iodomethyl carbon when tert-butyl is present .
Q. What strategies mitigate contradictions in reported yields for similar reactions?
Discrepancies often arise from trace moisture, oxygen, or variable reagent quality. Reproducibility is improved by:
- Strict adherence to anhydrous conditions (e.g., flame-dried glassware, molecular sieves).
- Standardization of base strength (e.g., K₂CO₃ vs. Cs₂CO₃ for differing nucleophiles).
- Real-time monitoring via in-situ IR or Raman spectroscopy to track reaction progression .
Methodological Insights from Evidence
- Multi-step synthesis : The compound serves as a versatile intermediate for introducing diversity at the 4-position of piperidine, enabling access to libraries of bioactive molecules .
- Yield optimization : Reactions in DMF at 20–100°C with carbonate bases are preferred for scalability, while THF/LDA systems are reserved for sensitive substrates .
- Safety : While ecological data are limited, handling precautions include fume hood use and PPE to avoid iodide exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
